
Z-His-Phe-Trp-Oet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-His-Phe-Trp-Oet is a synthetic peptide compound composed of the amino acids histidine, phenylalanine, and tryptophan, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research to study enzyme specificity and peptide interactions due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Phe-Trp-Oet typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the stepwise addition of phenylalanine and histidine. Each amino acid is protected by a temporary protecting group (e.g., Fmoc) to prevent unwanted side reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the esterification of the C-terminal carboxyl group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
Z-His-Phe-Trp-Oet can undergo various chemical reactions, including:
Substitution: The histidine residue can participate in substitution reactions due to the presence of the imidazole ring.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes (e.g., pepsin) in an aqueous buffer at an optimal pH for enzyme activity.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Substituted histidine derivatives.
科学的研究の応用
Z-His-Phe-Trp-Oet has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme specificity and kinetics.
Biology: Employed in studies of protein-protein interactions and peptide-receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Z-His-Phe-Trp-Oet involves its interaction with specific enzymes or receptors. The histidine residue can act as a nucleophile or base, the phenylalanine residue provides hydrophobic interactions, and the tryptophan residue can participate in π-π stacking interactions. These interactions contribute to the binding affinity and specificity of the peptide for its molecular targets .
類似化合物との比較
Similar Compounds
Z-His-Phe-Phe-Oet: Similar structure but with phenylalanine instead of tryptophan.
Z-His-Phe-Phe-OMe: Similar structure but with a methyl ester group instead of an ethyl ester.
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with different amino acid composition and functional groups.
Uniqueness
Z-His-Phe-Trp-Oet is unique due to the presence of tryptophan, which introduces additional aromatic and hydrophobic interactions. The ethyl ester group also affects the compound’s solubility and stability compared to similar peptides .
特性
分子式 |
C36H38N6O6 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46)/t30-,31-,32-/m0/s1 |
InChIキー |
BDLARIQIBCQXJC-CPCREDONSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
正規SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



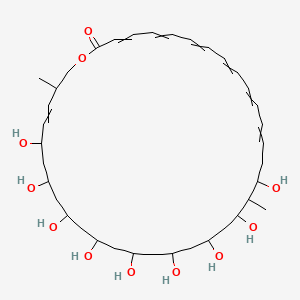

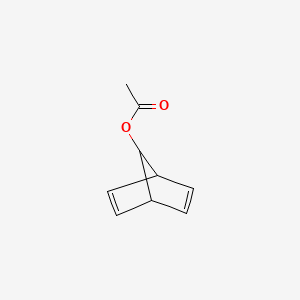
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

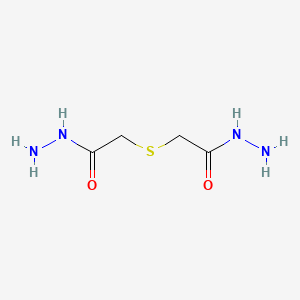
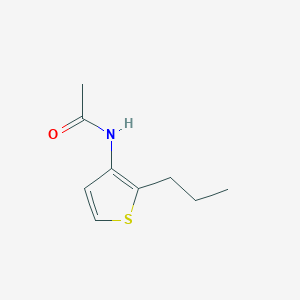
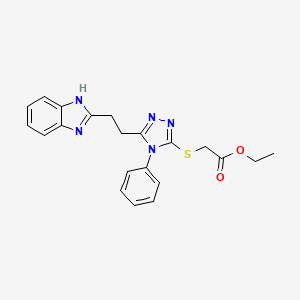

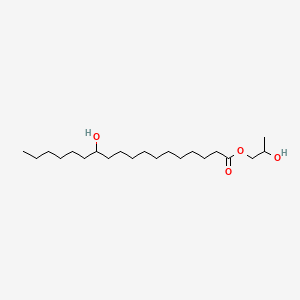
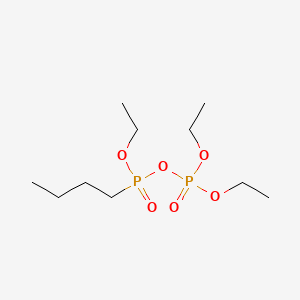

![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
